![molecular formula C8H5N3OS B2490007 1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol CAS No. 92382-89-3](/img/structure/B2490007.png)
1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol
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Overview
Description
1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol is a heterocyclic compound that has been synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . It is a part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds, which are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . This process leads to the formation of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives .Scientific Research Applications
Anticancer Agent
This compound has been used in the synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents . The synthesized compounds induced apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Antibacterial Agent
The compound has been used in the synthesis of a series of bridged bicyclo aza-sulfone derivatives, namely 7-oxa-4-thia-1-aza-bicyclo[3.2.1]-octane 4,4-dioxides. These derivatives have shown promising antibacterial activities .
Antifungal Agent
The compound has been reported to possess antifungal properties .
CNS Depressant
The compound has been reported to exhibit CNS depressant effects .
Analgesic
The compound has been reported to possess analgesic properties .
Plant Growth Regulator
The compound has been reported to have plant growth regulatory effects .
Enzyme Inhibitor
The compound has been used in the synthesis of triazolothiadiazine and its derivatives, which have shown diverse pharmacological activities, including acting as enzyme inhibitors .
Antiviral Agent
1,2,4-Triazole derivatives, including this compound, have found broad applications in drug discovery, including as antiviral agents .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit biological activity, suggesting potential interactions with biological targets .
Mode of Action
The compound is synthesized via the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization, enabling an intramolecular ring closure . This process forms the desired tricyclic compound .
Biochemical Pathways
The synthesis of this compound involves a tandem intermolecular c–n bond and intramolecular c–s bond formation sequence , which may suggest its involvement in similar biochemical reactions.
Result of Action
Similar compounds have been reported to exhibit biological activity, suggesting that this compound may also have significant molecular and cellular effects .
properties
IUPAC Name |
2H-[1,2,4]triazolo[3,4-b][1,3]benzoxazole-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c13-8-10-9-7-11(8)5-3-1-2-4-6(5)12-7/h1-4H,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEGFQOPPOCTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=S)NN=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol |
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